1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-hydroxy-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt

Description

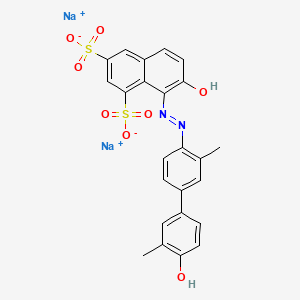

This compound is an azo dye characterized by a naphthalenedisulfonic acid backbone substituted with a hydroxy group at position 7 and a complex azo-linked biphenyl moiety at position 6. The biphenyl group is further substituted with a hydroxy group at the 4' position and methyl groups at the 3 and 3' positions. The disodium salt form enhances water solubility, making it suitable for applications in textiles, inks, and biological staining . Its structural complexity contributes to its chromophoric intensity and stability under varying pH conditions.

Properties

CAS No. |

64346-38-9 |

|---|---|

Molecular Formula |

C24H18N2Na2O8S2 |

Molecular Weight |

572.5 g/mol |

IUPAC Name |

disodium;7-hydroxy-8-[[4-(4-hydroxy-3-methylphenyl)-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C24H20N2O8S2.2Na/c1-13-9-15(16-4-7-20(27)14(2)10-16)3-6-19(13)25-26-24-21(28)8-5-17-11-18(35(29,30)31)12-22(23(17)24)36(32,33)34;;/h3-12,27-28H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

FICICQPYSHTEAN-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves the following steps:

Diazotization: The process begins with the diazotization of 4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo dye.

Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations. Automated systems are often employed to monitor and adjust these parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium dithionite in alkaline conditions.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Aromatic amines.

Substitution: Sulfonamide derivatives.

Scientific Research Applications

Applications in Dye Chemistry

- Dye Production : The compound is primarily used as a dye intermediate in the synthesis of various azo dyes. Azo dyes are known for their vivid colors and are widely used in textiles, food, and cosmetic industries. The structural characteristics of this compound allow it to form stable azo bonds with aromatic amines, leading to the production of high-performance dyes.

- Colorants for Food and Cosmetics : As a disodium salt, it is soluble in water and can be used as a colorant in food products and cosmetics. Its safety profile has been evaluated under regulatory frameworks due to its widespread use in consumer products.

- Analytical Standards : The compound serves as an analytical standard for the identification and quantification of related azo dyes in various matrices. Its distinct spectroscopic properties make it suitable for use in high-performance liquid chromatography (HPLC) methods.

Environmental Research Applications

- Environmental Monitoring : Research has focused on the environmental impact of azo dyes including those derived from 1,3-naphthalenedisulfonic acid derivatives. Studies indicate that these compounds can undergo degradation in wastewater treatment processes, making them relevant for environmental monitoring and assessment.

- Toxicity Studies : Given the potential health risks associated with azo dyes, including carcinogenicity, various studies have investigated the toxicity profiles of naphthalenedisulfonic acid derivatives. These studies help inform regulations regarding their use in consumer products.

Case Study 1: Textile Industry

A study conducted on the use of 1,3-naphthalenedisulfonic acid-based dyes in textile manufacturing revealed that these dyes exhibit excellent color fastness properties compared to traditional dyeing agents. The research highlighted the reduced environmental impact when using these dyes due to lower water consumption during dyeing processes.

Case Study 2: Wastewater Treatment

Research published by the Environmental Protection Agency evaluated the effectiveness of wastewater treatment technologies in degrading azo dyes, including those derived from naphthalenedisulfonic acid. The findings indicated that advanced oxidation processes significantly enhance the degradation rates of these compounds, suggesting effective strategies for mitigating their environmental impact.

Summary Table of Applications

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in biological staining. The sulfonic acid groups enhance its solubility in water, facilitating its application in aqueous environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of azo dyes derived from naphthalenedisulfonic acid. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects :

- The target compound ’s 3,3'-dimethylbiphenyl group provides steric hindrance, improving lightfastness compared to Acid Orange 10’s simpler phenylazo group .

- C.I. Acid Red 18 ’s additional sulfonic acid group (three vs. two in the target compound) increases water solubility but reduces affinity for hydrophobic substrates like polyester .

Metal Complexation :

- Unlike simpler analogues (e.g., Acid Orange 10), the target compound forms stable complexes with divalent metals (e.g., Mg²⁺, Ca²⁺), which are used in histology for tissue staining .

Regulatory Status: C.I. Acid Red 18 is restricted in food applications due to carcinogenic concerns, whereas the target compound is primarily industrial .

Synthetic Routes :

- The target compound is synthesized via diazotization of 4'-hydroxy-3,3'-dimethylbiphenyl-4-amine, followed by coupling to 7-hydroxy-1,3-naphthalenedisulfonic acid. This contrasts with Acid Orange 10, which uses aniline derivatives .

Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how can purity be optimized?

The compound is synthesized via diazotization and coupling reactions. A typical protocol involves:

- Diazotization of 4'-hydroxy-3,3'-dimethylbiphenyl-4-amine under acidic conditions (HCl/NaNO₂, 0–5°C).

- Coupling the diazonium salt with 7-hydroxy-1,3-naphthalenedisulfonic acid in alkaline media (pH 8–9).

- Purification via recrystallization in ethanol/water mixtures and ion-exchange chromatography to remove unreacted sulfonic acid derivatives . Purity (>98%) is confirmed by HPLC using a C18 column and UV detection at 480 nm, characteristic of azo chromophores .

Q. What spectroscopic techniques are critical for structural characterization?

Key techniques include:

- UV-Vis Spectroscopy : λmax ~480 nm (azo group transitions) .

- FT-IR : Peaks at 1600 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O stretch), and 3400 cm⁻¹ (O-H stretch) .

- NMR : ¹H NMR (D₂O) shows aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm. ¹³C NMR confirms sulfonate carbons at δ 120–125 ppm .

Q. How is this compound utilized as a pH or metal ion indicator?

The azo and sulfonate groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), causing spectral shifts. For pH sensing:

- Protonation/deprotonation of hydroxy groups alters absorption at 480 nm (pKa ~6.5–7.5).

- Metal ion detection is performed via titration in buffered solutions (e.g., acetate buffer, pH 5.0), with detection limits ≤1 µM for Cu²⁺ .

Advanced Research Questions

Q. What mechanisms underlie its toxicity, and how do conflicting data from in vitro vs. in vivo studies arise?

- Acute Toxicity : LD₅₀ (rat, oral) = 1200 mg/kg; primary effects include gastrointestinal distress and hepatic enzyme elevation .

- Carcinogenicity : Limited evidence of hepatocellular adenomas in rats (2-year study, 500 ppm diet) .

- Discrepancies : In vitro assays (e.g., Ames test) show low mutagenicity, while in vivo studies suggest DNA adduct formation. This may stem from metabolic activation via hepatic cytochrome P450 enzymes, not replicated in vitro .

Q. How can computational modeling predict its binding affinity for biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serum albumin (binding energy ≈ −8.5 kcal/mol).

- QSAR : Sulfonate and hydroxy groups correlate with increased hydrophilicity (logP = −1.2) and reduced blood-brain barrier penetration .

- MD Simulations : Stability in aqueous environments is confirmed by radial distribution functions (RDFs) showing strong hydration of sulfonate groups .

Q. What experimental strategies resolve contradictions in photodegradation kinetics?

Conflicting half-life values (t₁/₂ = 2–12 hours under UV light) arise from:

- pH Dependency : Degradation is faster in alkaline conditions (pH >9) due to hydroxide radical formation.

- Quenchers : Adding NaN₃ (singlet oxygen quencher) reduces degradation rate by 60%, implicating Type II photodynamic pathways .

Q. How does substituent variation (e.g., methyl vs. methoxy groups) impact its dye-sensitized solar cell (DSSC) performance?

- Methyl Groups : Enhance electron-donating capacity, improving short-circuit current density (Jsc ≈ 14 mA/cm² vs. 10 mA/cm² for methoxy derivatives).

- Sulfonate Anchors : Improve TiO₂ surface adsorption, confirmed by FT-IR shifts (Δν = −30 cm⁻¹ for S=O···Ti bonds) .

Methodological Notes

- Synthesis Optimization : Use excess NaNO₂ during diazotization to minimize side products (e.g., nitro derivatives) .

- Toxicity Studies : Include both sexes in rodent models due to gender-specific metabolic differences .

- Computational Validation : Cross-validate docking results with isothermal titration calorimetry (ITC) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.